
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- is a heterocyclic compound that combines the structural features of phthalazine and indole. Phthalazine is a bicyclic nitrogen-containing heterocycle, while indole is a bicyclic compound with a benzene ring fused to a pyrrole ring. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- can be synthesized through various synthetic routes. One common method involves the condensation of 1-chlorophthalazine with 1H-indole-3-carbaldehyde under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of phthalazine derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc and hydrochloric acid for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phthalazine-1,4-dione derivatives, reduced phthalazine derivatives, and various substituted phthalazine compounds .
Scientific Research Applications
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential antitumor effects .
Comparison with Similar Compounds
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- can be compared with other similar compounds, such as:
Phthalazine: A bicyclic nitrogen-containing heterocycle with various biological activities.
Indole: A bicyclic compound with a benzene ring fused to a pyrrole ring, known for its wide range of biological activities.
Quinoxaline: An isomeric compound with a similar bicyclic structure, known for its antimicrobial and antitumor properties.
Cinnoline: Another isomeric compound with a bicyclic structure, studied for its potential therapeutic applications
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- stands out due to its unique combination of phthalazine and indole structures, which imparts distinct chemical and biological properties.
Properties
CAS No. |
190000-02-3 |
|---|---|
Molecular Formula |
C17H12ClN3 |
Molecular Weight |
293.7 g/mol |
IUPAC Name |
1-chloro-4-(1H-indol-3-ylmethyl)phthalazine |
InChI |
InChI=1S/C17H12ClN3/c18-17-14-7-2-1-6-13(14)16(20-21-17)9-11-10-19-15-8-4-3-5-12(11)15/h1-8,10,19H,9H2 |
InChI Key |
GYZGETASAWLMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


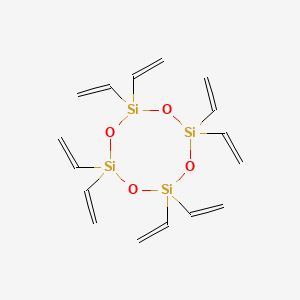
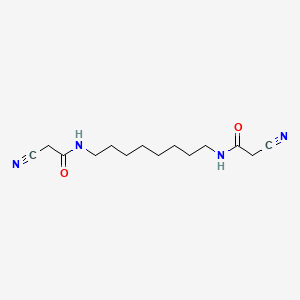
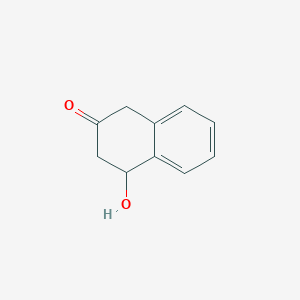


![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
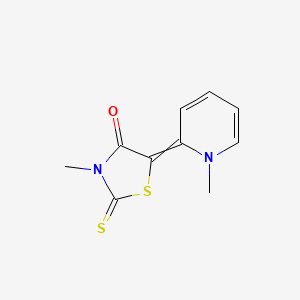
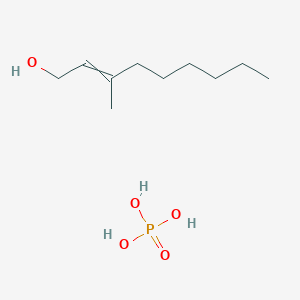
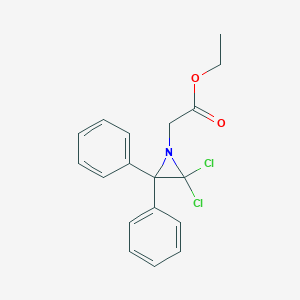
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)

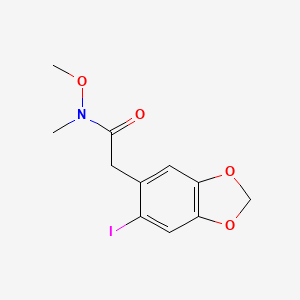
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)
